![molecular formula C15H22 B14408756 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-36-8](/img/structure/B14408756.png)
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure. This compound contains a three-membered ring and two six-membered rings, making it an interesting subject for chemical research
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves multiple steps, typically starting with the formation of the core dispiro structure. This can be achieved through cyclization reactions under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the rings. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a model compound to study reaction mechanisms and the effects of ring strain on chemical reactivity. In biology, it may be investigated for its potential interactions with biological molecules. In medicine, researchers explore its potential as a building block for drug development. Industrial applications include its use in the synthesis of complex organic molecules and materials .
Wirkmechanismus
The mechanism of action of 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can be compared with other dispiro compounds, such as dispiro[2.2.5.2]trideca-4,12-diene. While these compounds share a similar core structure, the presence of different substituents and ring sizes can lead to variations in their chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
87482-36-8 |
|---|---|
Molekularformel |
C15H22 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
2,2-dimethyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C15H22/c1-13(2)12-15(13)10-8-14(9-11-15)6-4-3-5-7-14/h8-11H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
WXXTUTIBYQRJOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC12C=CC3(CCCCC3)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


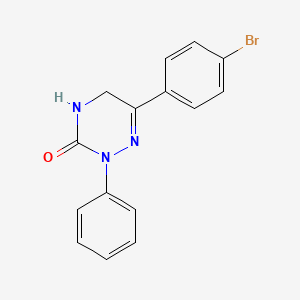
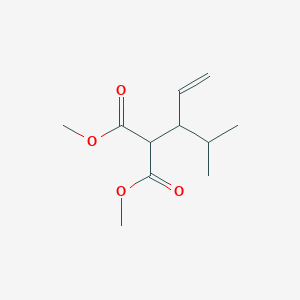
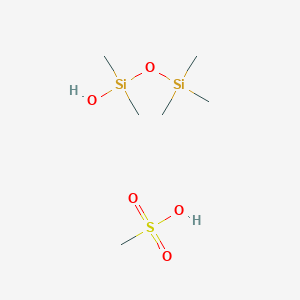
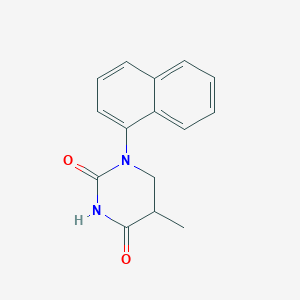
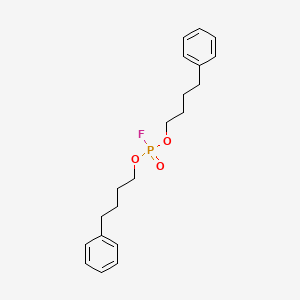
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
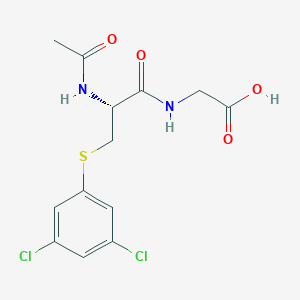
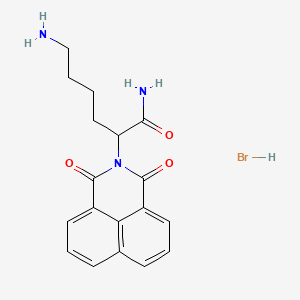
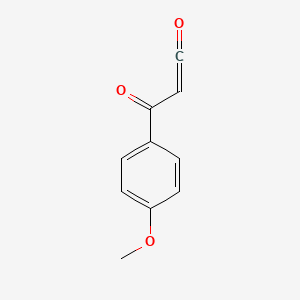

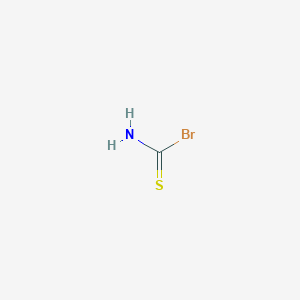
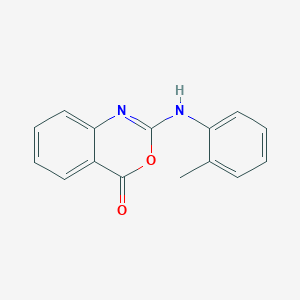

![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
